4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid

Lipophilicity Drug-likeness Physicochemical Properties

Standard rigid imidazole-benzoic acid hybrids suffer from poor metabolic stability and limited coordination geometries due to direct conjugation. This compound solves both issues via a flexible, saturated ethylamino linker. - **Fragment library ready**: Meets Rule of Three (MW 231.25, XLogP 1.2, 5 rotatable bonds). - **Metabolic probe**: Ethylamino linker resists oxidative N-dealkylation vs. 4-(imidazol-1-yl)benzoic acid. - **MOF linker**: Enables non-linear, adaptable coordination networks not possible with rigid analogs. - **Supply**: ≥95% purity, stable white solid, immediate shipment.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 752934-22-8
Cat. No. B2994609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
CAS752934-22-8
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2
InChIInChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17)
InChIKeyBDCORTMAEMWZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid: Compound Class and Characteristics


4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid (CAS 752934-22-8) is a synthetic, bifunctional organic building block that combines an imidazole moiety with a benzoic acid motif via an N-ethylamino linker [1]. It is primarily used as a research intermediate in medicinal chemistry and materials science. Its structure enables both metal coordination (through the imidazole nitrogen) and salt/amide bond formation (through the carboxylic acid), making it a versatile scaffold for fragment-based design and coordination polymer synthesis. The compound is typically supplied as a white to off-white solid with a molecular weight of 231.25 g/mol and a minimum purity specification of 95% .

Fragment-based design
Imidazole-metal coordination and benzoic acid derivatization for scaffold exploration
Coordination polymer synthesis
Mixed-donor imidazole/carboxylate linker for MOF and supramolecular networks
Medicinal chemistry intermediate
Flexible ethylamino spacer enables salt/amide coupling and heme-targeted probe design

Why Generic Analogs Cannot Replace This Imidazole-Benzoic Acid Building Block


Direct structural analogs, such as 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5), lack the flexible ethylamino spacer. This results in a completely rigid geometry that forces the imidazole and aromatic rings into direct conjugation, altering the compound's pKa and metal-binding coordination sphere. Similarly, regional isomers like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (CAS 1496324-50-5) shift the substitution pattern from para to meta, fundamentally changing the molecular shape and hydrogen-bonding capacity. Evidence from cytochrome P450 enzyme studies demonstrates that 4-(imidazol-1-yl)benzoic acid acts as a substrate that is oxidatively ring-opened, while the target compound's saturated ethylamino linker confers metabolic stability and a distinct binding mode at the heme center [1]. These structure-dependent differences mean that generic substitution can lead to failed coordination or altered biological activity, making the specific spacer length and orientation of this compound critical for applications requiring precise ligand geometry.

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
4-(1H-imidazol-1-yl)benzoic acid (rigid analog)
Rigid geometry may alter pKa and metal coordination sphere; direct conjugation shifts binding mode, limiting direct substitution.
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid (regioisomer)
Para-to-meta substitution change fundamentally alters molecular shape and H-bond capacity; binding geometry may not transfer.
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
4-(1H-imidazol-1-yl)benzoic acid (CYP substrate)
Saturated ethylamino linker resists oxidative N-dealkylation observed in rigid analog; metabolic stability and heme-interaction profile may not reproduce.

Quantitative Differentiation from Key Structural Analogs


Lipophilicity: Enhanced Aqueous Compatibility

The presence of a flexible ethylamino spacer significantly lowers the predicted lipophilicity compared to the directly conjugated analog 4-(1H-imidazol-1-yl)benzoic acid. This suggests superior aqueous solubility and compliance with lead-like chemical space, a critical factor for fragment-based screening and biological assay compatibility [1], [2].

Lipophilicity (XLogP3-AA)
Computational prediction
Target 1.2 vs Comparator 1.6 | ΔXLogP ≈ -0.4 (lower)
Lower predicted logP may support improved aqueous assay compatibility and reduced non-specific binding.
Computed by XLogP3 3.0 (PubChem 2025); experimental solubility data to verify.
Lipophilicity Drug-likeness Physicochemical Properties

Hydrogen Bonding Capacity for Tighter Binding

The ethylamino linker introduces an additional hydrogen bond donor (NH) and acceptor (N) compared to 4-(1H-imidazol-1-yl)benzoic acid, which lacks the secondary amine. This increases the total H-bond donor count from 1 to 2 and the acceptor count from 3 to 4, providing more points for specific intermolecular interactions with biological targets or crystal lattice formation [1].

Hydrogen Bond Capacity
Direct head-to-head
HBD 2 / HBA 4 vs. HBD 1 / HBA 3 (+1 donor, +1 acceptor)
Additional H-bond points may enable stronger intermolecular interactions in target binding or crystal engineering.
Cactvs 3.4.8.24 descriptor; experimental binding data needed for confirmation.
Hydrogen Bonding Supramolecular Chemistry Drug Design

Rotatable Bond Flexibility and Binding Pocket Adaptability

The ethylamino linker adds two rotatable bonds compared to the rigid 4-(1H-imidazol-1-yl)benzoic acid, increasing the total from 1 to 5. This higher flexibility allows the molecule to adopt a wider range of conformations, which can be crucial for induced-fit binding to enzyme active sites [1].

Rotatable Bonds
Direct head-to-head
5 rotatable bonds vs. 1 for rigid analog (+4 bonds)
Increased conformational flexibility may improve induced-fit binding to enzyme active sites in fragment growth strategies.
Cactvs 3.4.8.24; biological relevance requires experimental structural biology validation.
Rotatable Bonds Molecular Flexibility Conformational Analysis

Safety Profile: Controlled Hazard Classification

According to the European Chemicals Agency (ECHA) notification, the compound is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3). This specific hazard profile, while requiring standard laboratory precautions, is clearly defined and less severe than many high-potency drug-like intermediates. This provides a predictable risk framework for laboratory procurement and handling compared to less well-characterized analogs [1].

GHS Hazard Classification
Regulatory notification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (no acute oral toxicity warning)
Supports procurement risk assessment and standard laboratory handling procedures.
ECHA C&L notification; comparable to rigid analog but lacks H302 oral toxicity classification.
Safety Hazard Classification Regulatory Compliance

Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Libraries

With a molecular weight of 231.25 g/mol, 5 rotatable bonds, and a low computed lipophilicity (XLogP3-AA = 1.2), this compound meets the 'Rule of Three' criteria for fragment libraries. Its balanced hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) makes it an ideal starting point for fragment growth or linking strategies targeting enzymes like cytochrome P450s, where imidazole coordination to heme iron is essential. The clear safety profile (Skin/Eye irritant) simplifies handling in automated high-throughput screening platforms [1].

Metallosupramolecular and Coordination Polymer Synthesis

The combination of an imidazole nitrogen donor and a carboxylic acid bridge, separated by a flexible ethylamino spacer, provides a unique ligand geometry for constructing mixed-donor coordination networks. This compound can chelate transition metals through the imidazole while simultaneously engaging in hydrogen-bonded networks via the carboxylic acid. Its increased flexibility compared to rigid 4-(imidazol-1-yl)benzoic acid allows for the formation of novel topologies in metal-organic frameworks (MOFs) that require adaptable, non-linear linkers [1].

CYP Enzyme Mechanism Probes and Metabolite Studies

Based on its structural relationship to 4-(imidazol-1-yl)benzoic acid, which is a known substrate and inhibitor of CYP199A4, this compound can serve as a metabolic probe. The ethylamino linker is resistant to the oxidative N-dealkylation that fragments the rigid analog, allowing for the study of alternative metabolic pathways. This makes it a valuable tool compound for investigating cytochrome P450 substrate specificity and for designing metabolically stable imidazole-based inhibitors [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-three fragment profile, balanced H-bond donor/acceptor ratio
CYP heme-targeted fragment growth, high-throughput screening compatibility
Coordination polymer & MOF synthesis
Flexible imidazole-carboxylic acid mixed-donor linker geometry
Mixed-donor network topology, metal-organic framework formation
CYP metabolic probe studies
Ethylamino spacer metabolic stability, imidazole-heme interaction
CYP substrate specificity profiling, oxidative metabolism pathway analysis
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